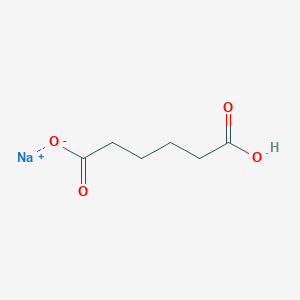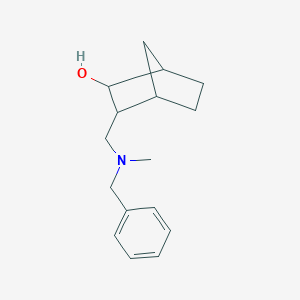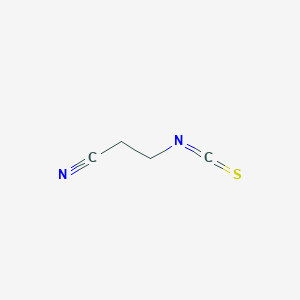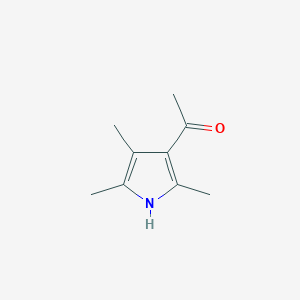
3-Acetyl-2,4,5-trimethylpyrrole
Overview
Description
3-Acetyl-2,4,5-trimethylpyrrole is a pyrrole derivative, a class of organic compounds characterized by a five-membered ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The acetyl group attached to the pyrrole ring can influence the electronic properties and reactivity of the molecule.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through multicomponent reactions, as demonstrated in the synthesis of 3-acetyl-2,5-dimethyl-1,4-diphenylpyrrole . Although not the exact compound , this paper provides insight into the synthetic strategies that could be applied to similar molecules. The synthesis involves the condensation of 1,3-dimethylindole with hexane-2,5-dione, as seen in the production of a related compound . Additionally, selective oxidation methods have been employed to synthesize 2-Formyl-3-acetyl-4-methyl-5-carbobenzoxy-pyrrole, which suggests that controlled oxidation can be a crucial step in the synthesis of acetylpyrrole derivatives .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as shown in the analysis of 3-acetyl-2,5-dimethyl-1,4-diphenylpyrrole . The planarity of the pyrrole ring and the orientation of substituents, such as phenyl rings, can significantly affect the molecule's properties, as observed in 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate .
Chemical Reactions Analysis
The reactivity of acetylpyrrole derivatives can be influenced by the presence of the acetyl group. For instance, the reaction of a hexahydroindole derivative with concentrated hydrochloric acid has been studied, which may shed light on the acid-catalyzed reactions of similar acetylpyrrole compounds . The tautomeric equilibrium and hydrogen bonding in pyrazole derivatives, such as 4-acetyl-3(5)-amino-5(3)-methylpyrazole, can also provide insights into the chemical behavior of acetylpyrroles under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylpyrrole derivatives can be predicted and analyzed using computational methods like density functional theory (DFT) and time-dependent DFT (TDDFT). These methods have been applied to study the molecular geometry and electronic transitions of 3-acetyl-2,5-dimethyl-1,4-diphenylpyrrole . Vibrational spectroscopy and quantum chemical calculations have been used to investigate the molecular vibrations and hydrogen bonding in pyrazole derivatives, which can be analogous to the study of acetylpyrroles . Additionally, the anti-corrosion activity of these compounds can be evaluated using electrochemical tests, indicating potential applications in material protection .
Scientific Research Applications
Thermochemical Analysis
The 1,2,5-trimethylpyrrole, a related compound to 3-Acetyl-2,4,5-trimethylpyrrole, has been studied for its thermochemical properties. Experimental and computational methods were combined to derive the molar enthalpy of formation in the gaseous phase. Such studies are crucial for understanding the energetics of these compounds and their potential applications in various chemical processes (Santos & da Silva, 2014).
Bioactivity in Cancer Research
Compounds similar to 3-Acetyl-2,4,5-trimethylpyrrole, specifically 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, have been synthesized and evaluated for their antiproliferative activities against cancer cells. These compounds have shown effectiveness against certain cancer cell lines, indicating potential applications in cancer research and therapy (Jin et al., 2006).
Antioxidative Properties
Research on pyrrole derivatives, including those structurally similar to 3-Acetyl-2,4,5-trimethylpyrrole, has revealed their antioxidative activity. These compounds were studied for their ability to inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage in biological systems and food products (Alaiz, Zamora, & Hidalgo, 1996).
Material Science and Sensor Development
Pyrrole derivatives, like 3-Acetyl-2,4,5-trimethylpyrrole, have been utilized in the development of chemosensors and photoanodes. These applications demonstrate the versatility of pyrrole derivatives in material science, particularly in the fabrication of light-harvesting devices and sensors for detecting metal ions (Santos et al., 2013; Simon, Ricco, & Wrighton, 1982) (Simon, Ricco, & Wrighton, 1982).
Fluorescent Probes and Imaging
Innovative latent fluorophores based on pyrrole derivatives, similar to 3-Acetyl-2,4,5-trimethylpyrrole, have been developed. These compounds activate under specific conditions to yield fluorescent signals, which are essential for biological research and medical imaging applications (Chandran, Dickson, & Raines, 2005).
Safety And Hazards
According to the safety data sheet for a structurally similar compound, 3-Acetyl-2,4-dimethylpyrrole, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if symptoms occur .
Future Directions
Pyrrole derivatives, including 3-Acetyl-2,4,5-trimethylpyrrole, have potential for further exploration due to their diverse biological activities and their role as intermediates in the synthesis of many natural products . Future research could focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications in pharmaceutical and material science .
properties
IUPAC Name |
1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-5-6(2)10-7(3)9(5)8(4)11/h10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRWTVSTZYJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172469 | |
| Record name | Ketone, methyl 2,4,5-trimethylpyrrol-3-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2,4,5-trimethylpyrrole | |
CAS RN |
19005-95-9 | |
| Record name | 3-Acetyl-2,4,5-trimethylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, methyl 2,4,5-trimethylpyrrol-3-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYL-2,4,5-TRIMETHYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5UKK6E72S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



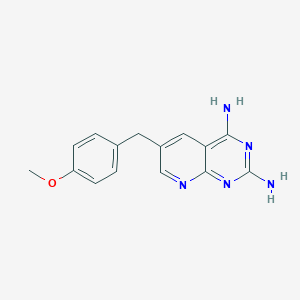
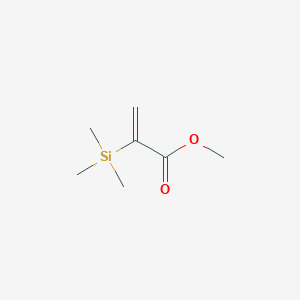
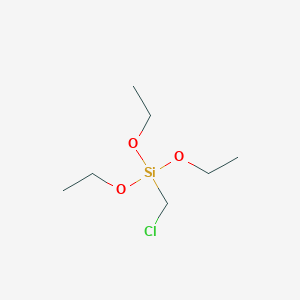
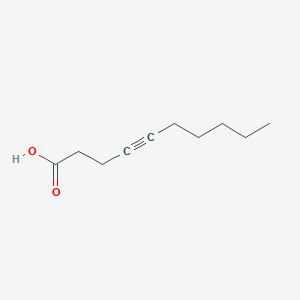
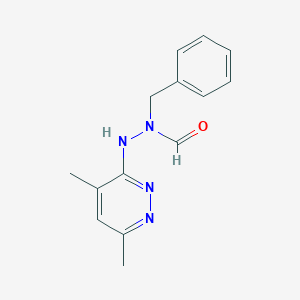
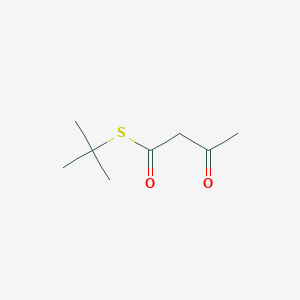
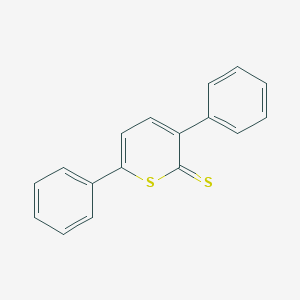
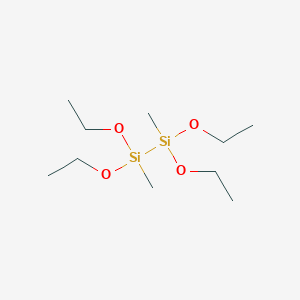
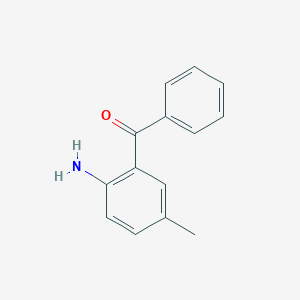
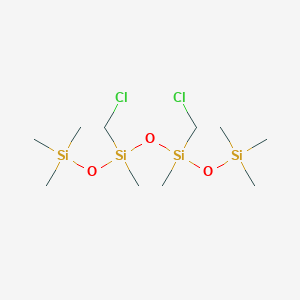
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
